Chloranocryl
Overview
Description
Chloranocryl, also known as 3,4-dichloro-2-methylacrylanilide, is a synthetic compound primarily used as a contact herbicide. It was first reported in 1961 and has since been considered obsolete in many regions. The compound is known for its ability to inhibit photosystem II in plants, leading to cell death and plant necrosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloranocryl can be synthesized through the reaction of 3,4-dichloroaniline with methacryloyl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: Dissolve 3,4-dichloroaniline in an appropriate solvent, such as dichloromethane.
Step 2: Add methacryloyl chloride dropwise to the solution while maintaining a low temperature.
Step 3: Add triethylamine to the reaction mixture to neutralize the hydrochloric acid formed.
Step 4: Stir the reaction mixture for several hours until the reaction is complete.
Step 5: Purify the product using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified using large-scale crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: Chloranocryl undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction of this compound can lead to the formation of amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Major Products Formed:
Oxidation: Various oxidation products, including carboxylic acids and aldehydes.
Reduction: Amine derivatives.
Substitution: Substituted anilides and other derivatives.
Scientific Research Applications
Chloranocryl has been used in various scientific research applications, including:
Chemistry: As a model compound for studying the mechanisms of herbicide action and the development of new herbicidal agents.
Biology: In studies investigating the effects of herbicides on plant physiology and biochemistry.
Medicine: Limited research has explored the potential use of this compound derivatives in medicinal chemistry.
Industry: this compound has been used in the development of new agricultural chemicals and as a reference standard in environmental testing
Mechanism of Action
Chloranocryl exerts its herbicidal effects by inhibiting photosystem II in plants. This inhibition disrupts the electron transport chain, leading to the production of reactive oxygen species and subsequent cell death. The molecular target of this compound is the D1 protein of the photosystem II complex, which is essential for the proper functioning of the electron transport chain .
Comparison with Similar Compounds
Diuron: Another herbicide that inhibits photosystem II but has a different chemical structure.
Atrazine: A widely used herbicide that also targets photosystem II but is structurally distinct from Chloranocryl.
Simazine: Similar to Atrazine, it inhibits photosystem II and is used in various agricultural applications.
Uniqueness of this compound: this compound is unique in its specific chemical structure, which includes a dichlorophenyl group and a methacrylamide moiety. This structure confers specific properties, such as its mode of action and its reactivity in chemical reactions, distinguishing it from other herbicides .
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-methylprop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO/c1-6(2)10(14)13-7-3-4-8(11)9(12)5-7/h3-5H,1H2,2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBRBUKGTWLJOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=CC(=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020424 | |
Record name | Chloranocryl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2164-09-2 | |
Record name | Chloranocryl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2164-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloranocryl [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002164092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloranocryl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHLORANOCRYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z411Q69NZW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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